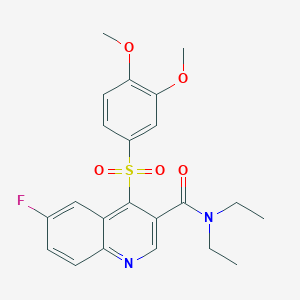

4-((3,4-dimethoxyphenyl)sulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-((3,4-dimethoxyphenyl)sulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide” is a complex organic molecule. It contains a quinoline core, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. Quinolines are important in the field of natural products, pharmaceuticals, and dyes .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline ring, a sulfonyl group attached to a 3,4-dimethoxyphenyl group, and a diethylamino group. The presence of these functional groups would likely confer specific chemical properties to the molecule .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the functional groups mentioned above. The quinoline ring, for example, is aromatic and would therefore be relatively stable, but could potentially undergo electrophilic aromatic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could increase its acidity, while the diethylamino group could make it a base .

Scientific Research Applications

Synthesis and Application in Antibacterial Research

The compound has been explored in the synthesis of new antibacterial agents. For instance, a study focused on the synthesis of 1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxo-1,4-dihydroquinolin-3-carboxylic acid, highlighting its broad antibacterial activity and potential use in treating systemic infections (Goueffon et al., 1981).

Role in Organic Chemistry and Polymer Science

The compound has been used in organic chemistry, particularly in the synthesis of complex organic compounds. A study by Saitoh et al. (2001) discussed the synthesis of 6,7-dimethoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline using a cyclization process involving a similar sulfonyl compound (Saitoh et al., 2001). Additionally, Hsiao and Huang (1997) described the preparation of aromatic polyamides using ether-sulfone-dicarboxylic acids, showcasing the compound's applicability in polymer science (Hsiao & Huang, 1997).

Exploration in Medicinal Chemistry

In medicinal chemistry, research has been conducted on related fluoroquinoline derivatives. Kawamura et al. (2011) synthesized ¹⁸F-fluoroethyl GF120918 and XR9576 as PET probes for assessing the function of drug efflux transporters, indicating the compound's relevance in diagnostic imaging and drug delivery systems (Kawamura et al., 2011).

Application in Bioorganic Chemistry

In bioorganic chemistry, Xu et al. (2007) synthesized fluoro substituted sulphonamide benzothiazole derivatives, including a study of a similar 6-fluoroquinazoline derivative, for antimicrobial screening (Xu et al., 2007). This indicates the compound's potential in developing new antimicrobial agents.

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(3,4-dimethoxyphenyl)sulfonyl-N,N-diethyl-6-fluoroquinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN2O5S/c1-5-25(6-2)22(26)17-13-24-18-9-7-14(23)11-16(18)21(17)31(27,28)15-8-10-19(29-3)20(12-15)30-4/h7-13H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHPXMVOYVTWQLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CN=C2C=CC(=CC2=C1S(=O)(=O)C3=CC(=C(C=C3)OC)OC)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Fluorosulfonyloxy-5-[methyl(propan-2-yl)carbamoyl]pyridine](/img/structure/B2602748.png)

![5-Methyl-6-[2-(6-methyl-1,3-benzodioxol-5-yl)ethyl]-1,3-benzodioxole](/img/structure/B2602749.png)

![(3-Chlorophenyl)(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2602753.png)

![N-(4-(benzyloxy)phenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2602757.png)

![[(1R,2R,4R,5R,6S,10R)-5-Hydroxy-10-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl (E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B2602758.png)

![5-(1,3-benzodioxol-5-ylmethylene)-2-[(3,7-dimethyl-6-octenyl)sulfanyl]-3-{[4-(2,6-dimethylphenyl)piperazino]methyl}-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2602766.png)